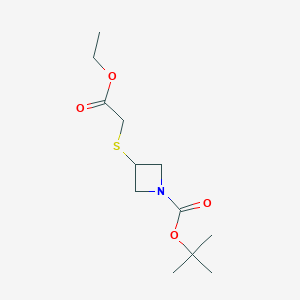
18-Deoxyherboxidien
Übersicht
Beschreibung
18-Deoxyherboxidiene is a bacterial metabolite found in Streptomyces QN18690. It has antiangiogenic activity and binds to the SF3b subunit of spliceosome-associated protein 130 (SAP130), SAP145, or SAP155 in HeLa cell extracts .
Synthesis Analysis
The first total synthesis of RQN-18690A (18-Deoxyherboxidiene) and the determination of its absolute stereochemical configuration are described .Molecular Structure Analysis
The molecular formula of 18-Deoxyherboxidiene is C25H42O5. Its average mass is 422.598 Da and its monoisotopic mass is 422.303223 Da .Chemical Reactions Analysis
18-Deoxyherboxidiene inhibits the angiogenic process and targets SF3b, a spliceosome component that is a subcomplex of the U2 small nuclear ribonucleoprotein (snRNP) in the spliceosome .Physical And Chemical Properties Analysis
18-Deoxyherboxidiene is a colorless oil . It is soluble in DMSO, ethanol, and methanol .Wissenschaftliche Forschungsanwendungen
Hemmung der Angiogenese
18-Deoxyherboxidien wurde als ein Stoff mit antiangiogener Aktivität identifiziert, d. h. es kann die Bildung neuer Blutgefäße hemmen. Dies ist besonders bedeutsam in der Krebsforschung, da Tumoren eine Blutversorgung benötigen, um zu wachsen und sich auszubreiten. Durch die Hemmung der Angiogenese könnte this compound möglicherweise dazu verwendet werden, Tumoren von Nährstoffen und Sauerstoff zu entziehen und so ihr Wachstum zu behindern .
Zielen auf die SF3b-Komponente des Spliceosoms
Eine weitere bemerkenswerte Anwendung von this compound ist seine Fähigkeit, SF3b, eine Komponente des Spliceosoms, anzugreifen. Das Spliceosom ist am RNA-Spleißen beteiligt, einem kritischen Prozess in der Genexpression. Durch die Anlagerung an SF3b kann this compound das RNA-Spleißen beeinflussen und möglicherweise die Produktion von Proteinen stören, die für das Überleben von Krebszellen notwendig sind .
Wirkmechanismus
Target of Action
18-Deoxyherboxidiene primarily targets SF3b , a component of the spliceosome . The spliceosome is a complex molecular machine that plays a crucial role in the splicing of pre-mRNA, a process critical for gene expression .
Mode of Action
18-Deoxyherboxidiene interacts with its target, SF3b, by binding to it . This interaction leads to the accumulation of unspliced mRNA in cells . The compound’s ability to bind to SF3b and induce the accumulation of unspliced mRNA has been demonstrated in HEK293T cells .
Biochemical Pathways
The primary biochemical pathway affected by 18-Deoxyherboxidiene is the splicing of pre-mRNA . By targeting SF3b, a component of the spliceosome, 18-Deoxyherboxidiene disrupts the normal splicing process, leading to the accumulation of unspliced mRNA . This disruption can have downstream effects on gene expression and cellular function.
Pharmacokinetics
As a bacterial metabolite found in streptomyces qn18690 , it is likely that the compound’s bioavailability and pharmacokinetic properties are influenced by factors such as its chemical structure, solubility, and stability.
Result of Action
The primary molecular effect of 18-Deoxyherboxidiene’s action is the accumulation of unspliced mRNA in cells . On a cellular level, 18-Deoxyherboxidiene has been shown to inhibit VEGF-induced migration of human umbilical vein endothelial cells (HUVECs) in a concentration-dependent manner . It also inhibits VEGF-induced HUVEC tube formation .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[(2R,5S,6S)-6-[(2E,4E,6S)-7-[(2R,3R)-3-[(2R,3S)-3-methoxypentan-2-yl]-2-methyloxiran-2-yl]-6-methylhepta-2,4-dien-2-yl]-5-methyloxan-2-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H42O5/c1-8-21(28-7)19(5)24-25(6,30-24)15-16(2)10-9-11-17(3)23-18(4)12-13-20(29-23)14-22(26)27/h9-11,16,18-21,23-24H,8,12-15H2,1-7H3,(H,26,27)/b10-9+,17-11+/t16-,18+,19-,20-,21+,23-,24-,25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRBJWKYIBBNOQT-YZDAHXQASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)C1C(O1)(C)CC(C)C=CC=C(C)C2C(CCC(O2)CC(=O)O)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]([C@@H](C)[C@@H]1[C@@](O1)(C)C[C@H](C)/C=C/C=C(\C)/[C@@H]2[C@H](CC[C@@H](O2)CC(=O)O)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H42O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of 18-Deoxyherboxidiene, and what are its downstream effects?
A1: 18-Deoxyherboxidiene (RQN-18690A) exhibits anti-angiogenic activity by targeting SF3b, a critical component of the spliceosome. [] While the precise mechanism remains to be fully elucidated, this interaction disrupts normal splicing processes within cells, ultimately inhibiting angiogenesis.
Q2: How was the absolute stereochemical configuration of 18-Deoxyherboxidiene determined?
A2: The first total synthesis of 18-Deoxyherboxidiene led to the determination of its absolute stereochemical configuration. [] This involved a multi-step process, featuring a diastereoselective epoxidation with kinetic resolution as a key step. This successful synthesis provided crucial information about the compound's three-dimensional structure, essential for understanding its biological activity and facilitating further research.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{3-oxo-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-2-yl}acetic acid](/img/structure/B1474311.png)
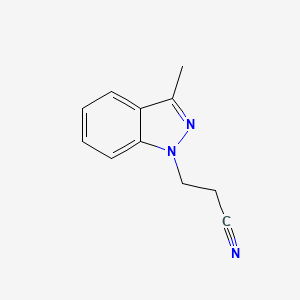

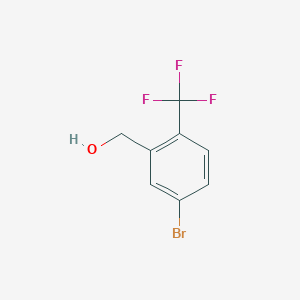
![[1-[(1-Methylpyrrol-2-yl)methyl]-4-piperidyl]methanamine](/img/structure/B1474316.png)
![3,8-Dihydroxy-9-methoxy-6H-dibenzo[b,d]pyran-6-one](/img/structure/B1474318.png)
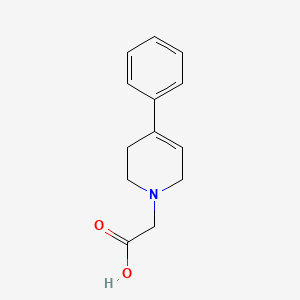
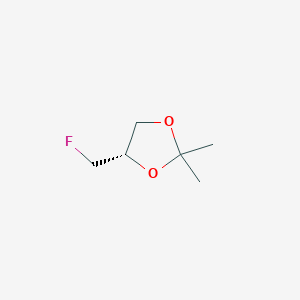
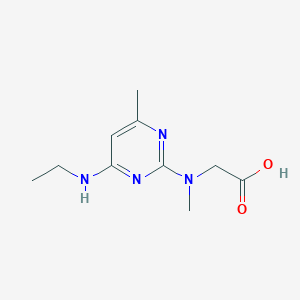

![5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methyl-3-Pentyn-2-ol](/img/structure/B1474328.png)
![5-(1-tert-Butyl-2-methyl-1H-benzo-[d]imidazol-6-yl)thiazol-2-amine](/img/structure/B1474329.png)

